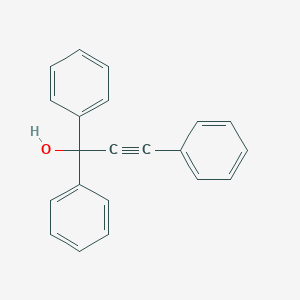

1,1,3-Triphenylpropargyl alcohol

Description

Properties

IUPAC Name |

1,1,3-triphenylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRQCJRTHKUVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164971 | |

| Record name | Diphenyl(phenylethynyl)carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522-13-0 | |

| Record name | α-Phenyl-α-(2-phenylethynyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl(phenylethynyl)carbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1522-13-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl(phenylethynyl)carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,3-Triphenylpropargyl Alcohol: Synthesis, Reactivity, and Applications

Audience: Researchers, scientists, and drug development professionals. Topic: 1,1,3-Triphenylpropargyl alcohol (CAS Number: 1522-13-0)

Introduction: Unveiling a Versatile Synthetic Cornerstone

This compound, a tertiary propargylic alcohol, stands as a pivotal building block in the arsenal of synthetic organic chemistry. Characterized by the presence of a hydroxyl group on a carbon adjacent to a carbon-carbon triple bond, this class of molecules possesses a unique electronic and structural profile.[1] The dual functionality of the alkyne and hydroxyl groups within this compound imparts a rich and tunable reactivity, making it a valuable synthon for constructing complex molecular architectures.[1][2] Its utility spans from fundamental organic transformations to the synthesis of elaborate heterocyclic systems and precursors for biologically active compounds.[3][4] This guide provides a comprehensive exploration of its synthesis, core chemical transformations, and strategic applications, offering field-proven insights for researchers in both academic and industrial settings.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The identity and purity of this compound are typically confirmed through a combination of physical property measurements and spectroscopic analysis.

Key Properties

| Property | Value | Reference |

| CAS Number | 1522-13-0 | [5][6] |

| Molecular Formula | C₂₁H₁₆O | [5][6] |

| Molecular Weight | 284.35 g/mol | [5][7] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 80-84 °C | [4][5] |

| Synonyms | 1,1,3-Triphenyl-2-propyn-1-ol | [5] |

Spectroscopic Signatures for Verification

As a Senior Application Scientist, the first step in utilizing any reagent is to verify its structure. The spectroscopic data for this compound are highly characteristic.

-

Infrared (IR) Spectroscopy: The IR spectrum provides immediate confirmation of key functional groups. A strong, broad absorption in the 3300-3600 cm⁻¹ region is indicative of the O-H stretching vibration, with the broadness resulting from hydrogen bonding.[8][9] A sharp, weaker absorption around 2200-2260 cm⁻¹ corresponds to the C≡C triple bond stretch. The presence of aromatic rings is confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching bands in the 1500-1600 cm⁻¹ region.[9] A strong C-O stretching absorption is also expected near 1050 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton of the hydroxyl group typically appears as a broad singlet whose chemical shift is concentration and solvent-dependent.[10] Protons on the three phenyl groups will resonate in the aromatic region (typically δ 7.0-8.0 ppm). A key diagnostic technique is the "D₂O shake," where the addition of deuterium oxide will cause the O-H proton signal to disappear due to proton-deuterium exchange.[9]

-

¹³C NMR: The carbon atoms of the alkyne (C≡C) typically appear in the δ 80-90 ppm range. The carbon bearing the hydroxyl group (the carbinol carbon) is deshielded and will appear further downfield, generally in the δ 60-80 ppm region.[10] The aromatic carbons will produce a series of signals in the δ 120-150 ppm range.

-

-

Mass Spectrometry (MS): In electron impact mass spectrometry (EI-MS), alcohols often undergo characteristic fragmentation patterns, including alpha-cleavage and dehydration (loss of H₂O).[10][11] The molecular ion peak (M⁺) at m/z = 284.35 would confirm the molecular weight.[12]

Synthesis: Forging the Core Structure

The most direct and common method for synthesizing tertiary propargylic alcohols like this compound is through the nucleophilic addition of an acetylide to a ketone.[13] This approach offers high convergence and allows for significant structural variation.

General Synthetic Workflow

The synthesis involves two primary stages: the generation of the phenylacetylide nucleophile and its subsequent reaction with the benzophenone electrophile.

Caption: General workflow for synthesizing this compound.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol details a common laboratory-scale synthesis.

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon) is charged with magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.

-

Grignard Formation: A solution of bromobenzene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated (indicated by the disappearance of the iodine color and gentle reflux) and then maintained at a gentle reflux until the magnesium is consumed. The solution is then cooled to 0 °C.

-

Acetylide Formation: Phenylacetylene is added dropwise to the freshly prepared phenylmagnesium bromide solution at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the phenylacetylide Grignard reagent.

-

Nucleophilic Addition: A solution of benzophenone in anhydrous diethyl ether is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the mixture is stirred at room temperature overnight.

-

Workup and Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

Core Reactivity: The Dueling Pathways of Rearrangement

The true synthetic power of this compound is most evident in its acid-catalyzed rearrangement reactions. Under acidic conditions, it does not simply dehydrate but instead undergoes one of two competing, mechanistically related transformations: the Meyer-Schuster rearrangement and the Rupe rearrangement.[14][15] Understanding and controlling these pathways is critical for any synthetic application.

Meyer-Schuster vs. Rupe Rearrangement

Both reactions are initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). The divergence occurs in the subsequent steps.

-

Meyer-Schuster Rearrangement: This pathway involves a 1,3-hydroxyl shift, proceeding through an allene intermediate which then tautomerizes to the more stable α,β-unsaturated ketone.[16] This is a highly atom-economical method for generating conjugated carbonyl systems.[17]

-

Rupe Rearrangement: This competing reaction, specific to tertiary propargyl alcohols, proceeds via an enyne intermediate to form an α,β-unsaturated methyl ketone.[14][15]

The choice between these pathways can be influenced by the catalyst system. While strong Brønsted acids often lead to mixtures, modern Lewis acid and transition-metal catalysts can provide greater selectivity.[14] For instance, gold(I)/(III) catalysts have been effectively used in transformations of propargylic alcohols.[18]

Caption: Competing Meyer-Schuster and Rupe rearrangement pathways.

Applications in Synthesis and Drug Discovery

The unique reactivity of this compound makes it a precursor for a variety of valuable chemical structures.

-

Heterocycle Synthesis: It serves as a reagent in multi-step, one-pot cascade reactions to produce complex heterocyclic scaffolds. For example, it is used in the synthesis of polysubstituted 4H-thiopyrans and pyrazoles.[4][19] These core structures are prevalent in many pharmaceutical agents.

-

Carbocycle Synthesis: The molecule can be used to synthesize specific isomers of naphthalene compounds.[4][5]

-

Building Block for Bioactive Molecules: While specific drugs derived directly from this molecule are not widely documented, the propargyl alcohol moiety is a well-established pharmacophore and synthetic intermediate.[3] It is a building block in the synthesis of anti-cancer agents and other therapeutic molecules.[3] The rigidity and linearity of the alkyne group are often exploited in drug design to orient functional groups in a specific vector for optimal binding to biological targets.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Classifications: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses or goggles, and a lab coat, must be worn at all times. When handling the powder, a dust mask (e.g., N95) is recommended.[5]

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[20]

Conclusion

This compound (CAS 1522-13-0) is far more than a simple chemical reagent; it is a versatile and powerful tool for molecular construction. Its value lies in the predictable yet tunable reactivity centered around the propargylic framework. A thorough understanding of its synthesis and, critically, the competing Meyer-Schuster and Rupe rearrangement pathways, allows researchers to strategically access a diverse range of α,β-unsaturated ketones and their derivatives. These products serve as crucial intermediates in the synthesis of complex carbo- and heterocyclic systems, underscoring the enduring importance of this compound in both discovery research and the development of novel therapeutics.

References

-

Wikipedia. (n.d.). Meyer–Schuster rearrangement. Retrieved January 5, 2026, from [Link]

-

SynArchive. (n.d.). Rupe Rearrangement. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Propargyl alcohol. Retrieved January 5, 2026, from [Link]

-

Dakota System. (2024, August 21). Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. Retrieved January 5, 2026, from [Link]

-

Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Retrieved January 5, 2026, from [Link]

-

Ghorai, M. K., et al. (2023, September 13). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Chemistry – An Asian Journal. Retrieved January 5, 2026, from [Link]

-

SynArchive. (n.d.). Meyer-Schuster Rearrangement. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved January 5, 2026, from [Link]

-

Cadierno, V., et al. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. Retrieved January 5, 2026, from [Link]

-

Organic Reactions. (n.d.). The Meyer–Schuster Rearrangement. Retrieved January 5, 2026, from [Link]

-

Slideshare. (n.d.). Rupe Rearrgment. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Meyer‐Schuster rearrangement and multidirectional reactive mode of propargylic alcohols. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Rupe and Meyer‐Schuster rearrangement of propargylic alcohols. Retrieved January 5, 2026, from [Link]

-

Norwegian Research Information Repository. (n.d.). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Retrieved January 5, 2026, from [Link]

-

McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1,3-Triphenyl-2-propyn-1-ol. PubChem Compound Database. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 5, 2026, from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Alcohols. Retrieved January 5, 2026, from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved January 5, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (2014, December 30). Molecular basis of alcoholism. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Pharmacology of ethanol. Retrieved January 5, 2026, from [Link]

-

ClinPGx. (n.d.). ClinPGx. Retrieved January 5, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rawsource.com [rawsource.com]

- 3. Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis [tengerchemical.com]

- 4. This compound | 1522-13-0 [chemicalbook.com]

- 5. 1,1,3-三苯基-2-丙炔醇 | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 97% | CymitQuimica [cymitquimica.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. 1,1,3-Triphenyl-2-propyn-1-ol | C21H16O | CID 137058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 14. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. synarchive.com [synarchive.com]

- 17. organicreactions.org [organicreactions.org]

- 18. nva.sikt.no [nva.sikt.no]

- 19. researchgate.net [researchgate.net]

- 20. 1522-13-0|this compound|BLD Pharm [bldpharm.com]

physical properties of 1,1,3-Triphenylpropargyl alcohol

An In-depth Technical Guide to the Core Physical Properties of 1,1,3-Triphenylpropargyl Alcohol

Preamble: Beyond the Catalog Data

This compound (CAS No. 1522-13-0) is a tertiary propargylic alcohol distinguished by significant steric bulk and rich electronic character conferred by its three phenyl substituents. While catalog data provides basic identifiers, a deeper, functional understanding of its physical properties is essential for its effective application in synthesis, materials science, or as a scaffold in drug design. This guide moves beyond simple data points to explore the causality behind these properties, grounding them in molecular structure and established analytical protocols. We will dissect not just what the properties are, but why they manifest as they do and how they are reliably determined.

I. The Molecular Architecture: A Foundation for Physical Behavior

The physical characteristics of a compound are a direct consequence of its three-dimensional structure and the interplay of its constituent functional groups. This compound presents a fascinating case where a single, polar hydroxyl group is sterically encumbered by two geminal phenyl rings, with a third phenyl ring terminating the alkyne chain.

Figure 1: Structural representation of this compound.

This structure dictates several key behaviors:

-

Steric Hindrance: The bulky phenyl groups shield the hydroxyl and alkyne functionalities, influencing their reactivity and intermolecular interactions.

-

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, a primary driver of its solid-state packing and solubility in protic solvents.

-

Aromatic Interactions: The presence of three π-rich phenyl rings allows for significant van der Waals and π-π stacking interactions, which are crucial in determining the crystal lattice energy.

II. Solid-State Properties: Melting Point and Crystallinity

The melting point is a sentinel property, offering immediate insight into the purity of a sample and the strength of its crystalline lattice. For this compound, this is a straightforward yet critical parameter.

Quantitative Data Summary

| Physical Property | Value | Source(s) |

| CAS Number | 1522-13-0 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₂₁H₁₆O | [3][4][6][7] |

| Molecular Weight | 284.35 g/mol | [5][7] |

| Melting Point | 80-82 °C | [1][2][3][5] |

| Appearance | White crystalline solid | Inferred from melting point |

The consistent reporting of a sharp melting range (80-82 °C) across multiple suppliers suggests that the compound is typically isolated as a single, stable crystalline form under standard conditions.[1][2][3][5] Interestingly, crystallographic studies have revealed that in the solid state, molecules of 1,1,3-triphenylpropyn-1-ol form hydrogen-bonded dimers.[4] This dimeric structure, resulting from the interaction between the hydroxyl groups of two molecules, is a key contributor to the stability of the crystal lattice.

Protocol: Capillary Melting Point Determination

This protocol ensures an accurate and reproducible melting point measurement, a cornerstone of compound characterization.

Figure 2: Workflow for accurate melting point determination.

Expert Rationale:

-

Why grind the sample? A coarse, crystalline sample will pack unevenly, leading to inefficient and non-uniform heat transfer. Grinding it into a fine powder eliminates air pockets and ensures the entire sample experiences the same temperature simultaneously.

-

Why a slow heating rate? A rapid temperature ramp does not allow the sample and the thermometer to reach thermal equilibrium. This "lag" results in an observed melting point that is artificially high and often broad. A slow rate of 1-2 °C per minute is the gold standard for achieving equilibrium and obtaining an accurate value.

III. Spectroscopic Signature: The Molecular Fingerprint

Spectroscopy provides an unambiguous structural confirmation. For this molecule, a combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy is definitive.

A. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound is expected to be dominated by absorptions from the O-H, C≡C, and aromatic C-H/C=C bonds.

Table of Expected IR Absorptions

| Vibration | Expected Frequency (cm⁻¹) | Appearance | Rationale |

| O-H stretch | 3550–3200 | Strong, Broad | The broadness is the hallmark of intermolecular hydrogen bonding, a key feature of alcohols in the condensed phase. |

| Aromatic C-H stretch | 3100–3000 | Medium, Sharp | Characteristic of sp² C-H bonds found in the phenyl rings.[11] |

| Alkane C-H stretch | < 3000 | Medium, Sharp | Not present in this molecule, its absence is a confirmation point. |

| Alkyne C≡C stretch | 2260–2190 | Weak to Medium | The intensity for an internal alkyne is often weak due to the low change in dipole moment during the vibration. |

| Aromatic C=C stretch | 1600–1450 | Medium, Sharp (multiple bands) | These absorptions arise from the stretching of the carbon-carbon bonds within the aromatic rings.[11] |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the proton and carbon environments within the molecule.

Predicted ¹H NMR Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 – 7.2 | Multiplet | 15H | Aromatic Protons | The protons on the three phenyl rings will reside in the typical aromatic region. The overlapping signals from the different rings will create a complex multiplet.[12] |

| ~ 2.5 – 2.0 | Singlet (broad) | 1H | Hydroxyl Proton (-OH) | The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent due to its exchangeability and hydrogen bonding. It often appears as a broad singlet. |

Predicted ¹³C NMR Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 – 125 | Aromatic Carbons | Multiple signals are expected for the various ipso-, ortho-, meta-, and para- carbons of the three distinct phenyl rings. |

| ~ 90 – 85 | Alkynyl Carbons (C≡C) | These sp-hybridized carbons are deshielded and appear in this characteristic downfield region. |

| ~ 75 – 70 | Carbinol Carbon (C-OH) | The carbon atom bonded to the electronegative oxygen atom is deshielded into this typical range for tertiary alcohols. |

IV. Solubility Profile: A Study in Polarity

Solubility is governed by the principle of "like dissolves like." The large, nonpolar surface area provided by the three phenyl rings makes this compound an overwhelmingly nonpolar molecule. The single hydroxyl group is insufficient to render it soluble in highly polar solvents like water.

Predicted Solubility at Room Temperature

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol | Insoluble / Very Poorly Soluble | The molecule's large hydrophobic character dominates over the single polar -OH group. |

| Polar Aprotic | Acetone, Acetonitrile | Sparingly Soluble to Soluble | Can engage in dipole-dipole interactions but lacks the hydrogen bond donating ability to effectively solvate the -OH group. |

| Nonpolar / Halogenated | Chloroform, Dichloromethane, Toluene | Soluble / Freely Soluble | The nonpolar character of these solvents effectively solvates the large phenyl regions of the molecule. |

Protocol: Qualitative Solubility Assessment

This rapid, effective protocol establishes a practical solubility profile for downstream applications like reaction setup or purification.

Figure 3: A systematic workflow for qualitative solubility testing.

Trustworthiness through Observation: This protocol is self-validating. The visual endpoint—a clear solution, a persistent solid, or something in between—provides an unambiguous, albeit qualitative, assessment of solubility that is crucial for practical lab work.

V. Conclusion

The are a textbook illustration of structure-function relationships. Its melting point and crystal packing are dominated by hydrogen-bonded dimeric structures and aromatic stacking. Its spectroscopic profile is a clear composite of its constituent alcohol, alkyne, and aromatic moieties. Finally, its solubility is dictated by the overwhelming nonpolar character of its three phenyl rings. This guide has provided not only the core data but also the underlying scientific principles and validated protocols necessary for any scientist to confidently handle, characterize, and utilize this versatile chemical building block.

References

-

The Royal Society of Chemistry. Electronic supplementary information. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74092, 1,1,3-Triphenyl-2-propyn-1-ol. [Link]

-

Organic-Chemistry.org. Propargyl alcohol synthesis. [Link]

-

The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. [Link]

-

J-STAGE. Studies on ethinylation reactions, II : synthesis of propargyl alcohol. [Link]

-

Norwegian Research Information Repository - NTNU. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. [Link]

-

Canadian Digital Network. IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

-

Wikipedia. Propargyl alcohol. [Link]

-

NIST WebBook. Propargyl alcohol. [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

-

ResearchGate. IR Spectrum Table & Chart | Sigma-Aldrich. [Link]

-

University of Victoria. 1,1-diphenylpropargyl alcohol in CDC13. [Link]

Sources

- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 2. This compound | 1522-13-0 [chemicalbook.com]

- 3. This compound | CAS: 1522-13-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 1,1,3-Triphenyl-2-propyn-1-ol | C21H16O | CID 137058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1522-13-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound, 97% | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. This compound 1522-13-0 [sigmaaldrich.com]

- 10. H53461.06 [thermofisher.com]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,3-Triphenyl-2-propyn-1-ol: Melting Point and Solubility

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,3-Triphenyl-2-propyn-1-ol is a tertiary propargyl alcohol with significant applications as a synthetic intermediate in organic chemistry, particularly in the synthesis of complex molecules and materials such as rubrene.[1] Its utility in drug development and materials science necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth analysis of two critical parameters: melting point and solubility. We will explore the theoretical underpinnings, present established data, and provide detailed, field-proven protocols for their experimental determination. The objective is to equip researchers with the necessary knowledge to accurately characterize this compound, ensuring reliability and reproducibility in their scientific endeavors.

Introduction

Chemical Identity and Structure

1,1,3-Triphenyl-2-propyn-1-ol, also known as 1,1,3-Triphenylpropargyl alcohol, is a crystalline solid characterized by three phenyl rings and a hydroxyl group attached to a propynyl backbone.[2][3] This unique structure, featuring both bulky nonpolar aromatic groups and a polar alcohol functional group, dictates its physical and chemical behavior.

Table 1: Chemical Identity of 1,1,3-Triphenyl-2-propyn-1-ol

| Identifier | Value | Reference |

| IUPAC Name | 1,1,3-triphenylprop-2-yn-1-ol | [PubChem][4] |

| Synonyms | This compound | [TCI Chemicals, Sigma-Aldrich][3] |

| CAS Number | 1522-13-0 | [Stenutz, TCI Chemicals][2][3] |

| Molecular Formula | C₂₁H₁₆O | [PubChem][4] |

| Molecular Weight | 284.36 g/mol | [Stenutz, PubChem][2][4] |

| Appearance | White to light yellow powder/crystal | [TCI Chemicals][3] |

Significance and Applications

The scientific importance of 1,1,3-triphenyl-2-propyn-1-ol stems from its role as a versatile synthetic precursor. It is notably used in the synthesis of naphthalene derivatives and serves as an intermediate in the creation of various fine chemicals and pharmaceuticals. A well-documented application is its use as a precursor to rubrene, a key component in chemiluminescent systems like glow sticks.[1] Understanding its melting point and solubility is therefore paramount for purification, reaction condition optimization, and formulation development.

Melting Point Determination

Theoretical Background: A Key Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow, sharply defined temperature range (typically 0.5-1.0°C). This physical constant is highly sensitive to impurities, which disrupt the crystal lattice, leading to two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, melting point determination is a fundamental, rapid, and cost-effective method to assess the purity of a crystalline compound like 1,1,3-triphenyl-2-propyn-1-ol.[5]

-

Expertise & Experience Insight: The common synthesis of this alcohol is a Grignard reaction involving benzophenone and phenylacetylene.[1] Incomplete reactions or inadequate purification can leave residual starting materials. These act as impurities, resulting in a melting point that is lower and broader than the literature values, signaling the need for further purification (e.g., recrystallization).

Reported Melting Point Values

Literature sources show a high degree of consistency for the melting point of 1,1,3-triphenyl-2-propyn-1-ol.

Table 2: Reported Melting Point of 1,1,3-Triphenyl-2-propyn-1-ol

| Melting Point Range (°C) | Source |

| 80-82 | [Sigma-Aldrich, Sciencemadness][1] |

| 81 | [Stenutz][2] |

| 80.0 - 84.0 | [TCI Chemicals][3] |

| 80.3 - 82.1 | [Experimental, Sciencemadness][1] |

Experimental Protocol for Melting Point Determination

This protocol describes a self-validating system for obtaining an accurate melting point using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine, homogeneous powder. If the sample consists of large crystals, gently crush them using a mortar and pestle.[5]

-

Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Tap the closed end of the tube firmly on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[6]

-

-

Apparatus Setup & Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[6]

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (10-15°C per minute) to find a rough melting range. Allow the apparatus to cool significantly before the next step.[6]

-

Accurate Determination: Heat the block at a medium rate until the temperature is approximately 20°C below the expected melting point.[6]

-

Decrease the heating rate to 1-2°C per minute. A slow rate is critical to ensure thermal equilibrium between the sample, thermometer, and heating block.[6]

-

-

Data Recording & Interpretation:

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Perform the measurement in triplicate with fresh samples for each run to ensure reproducibility. A previously melted sample should not be reused.[6]

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Profile

Theoretical Background: Structure-Driven Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." The molecular structure of 1,1,3-triphenyl-2-propyn-1-ol contains:

-

Three Phenyl Rings: These large, nonpolar, aromatic groups make the molecule predominantly hydrophobic.

-

One Hydroxyl (-OH) Group: This functional group is polar and capable of hydrogen bonding.

This duality explains its observed solubility behavior. It is expected to be insoluble in highly nonpolar solvents and water, but show increasing solubility in solvents of intermediate polarity that can interact with both the aromatic rings and the hydroxyl group.

Qualitative Solubility Data

Experimental reports provide a clear qualitative solubility profile for 1,1,3-triphenyl-2-propyn-1-ol.

Table 3: Qualitative Solubility of 1,1,3-Triphenyl-2-propyn-1-ol

| Solvent | Polarity | Solubility | Rationale | Reference |

| Hexanes, Ligroin | Nonpolar | Practically Insoluble | Solvent cannot interact with the polar -OH group. | [Sciencemadness][1] |

| Toluene | Nonpolar (Aromatic) | Fairly Soluble (more so when hot) | Aromatic solvent interacts favorably with phenyl rings. | [Sciencemadness][1] |

| Diethyl Ether | Moderately Polar | Soluble | Balances interaction with both polar and nonpolar regions. | [Sciencemadness][1] |

| Acetone | Polar Aprotic | Soluble | Polar nature interacts well with the -OH group. | [Sciencemadness][1] |

Experimental Protocol for Qualitative Solubility Assessment

This rapid protocol helps classify the compound's solubility in various solvents.

Methodology:

-

Preparation: Add approximately 10-20 mg of the crystalline solid to a small test tube.

-

Solvent Addition: Add the chosen solvent (e.g., water, toluene, acetone) dropwise, up to a total volume of 1 mL.

-

Mixing: After each addition, gently agitate or vortex the mixture for 10-20 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Documentation: Record the results for each solvent tested. For a comprehensive profile, test a range of solvents from nonpolar to polar (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water).

Workflow for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

For drug development and process chemistry, quantitative data is essential. The shake-flask method is a gold-standard approach.

Caption: Workflow for quantitative solubility determination.

Safety and Handling

1,1,3-Triphenyl-2-propyn-1-ol is a chemical that requires careful handling in a laboratory setting.

-

Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is also known to cause skin irritation and serious eye irritation.[4] Some data suggests it may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3] Use in a well-ventilated area or under a chemical fume hood.[3]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product.[3]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container. It is incompatible with strong oxidizing agents.

Conclusion

The physicochemical properties of 1,1,3-triphenyl-2-propyn-1-ol are well-defined and consistent with its molecular structure. It possesses a sharp, reproducible melting point in the range of 80-84°C , making this parameter an excellent tool for purity assessment. Its solubility profile is that of a predominantly nonpolar compound, with insolubility in aliphatic hydrocarbons and good solubility in aromatic and moderately polar organic solvents. The standardized protocols provided in this guide offer a robust framework for researchers to verify these properties, ensuring data integrity and facilitating the successful application of this compound in synthesis and materials science.

References

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved January 5, 2026, from [Link]

-

Stenutz, R. (n.d.). 1,1,3-tri(phenyl)prop-2-yn-1-ol. Retrieved January 5, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 5, 2026, from [Link]

-

Sciencemadness.org. (2013). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 5, 2026, from [Link]

-

University of Babylon. (2021). experiment (1) determination of melting points. Retrieved January 5, 2026, from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved January 5, 2026, from [Link]

-

Unknown. (n.d.). Solubility test for Organic Compounds. Retrieved January 5, 2026, from [Link]

-

YouTube. (2021). Solubility test/ Organic lab. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1,3-Triphenyl-2-propyn-1-ol. PubChem Compound Database. Retrieved January 5, 2026, from [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved January 5, 2026, from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 5, 2026, from [Link]

Sources

- 1. Sciencemadness Discussion Board - Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. 1,1,3-tri(phenyl)prop-2-yn-1-ol [stenutz.eu]

- 3. 1,1,3-Triphenyl-2-propyn-1-ol | 1522-13-0 | TCI AMERICA [tcichemicals.com]

- 4. 1,1,3-Triphenyl-2-propyn-1-ol | C21H16O | CID 137058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,1,3-Triphenylpropargyl Alcohol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,1,3-triphenylpropargyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural interpretation, experimental best practices, and theoretical underpinnings necessary for the accurate elucidation of this complex molecule. We will move beyond a simple peak-list to explain the causal relationships between molecular structure and spectral appearance, ensuring a robust understanding for practical application.

Introduction: The Structural Context of this compound

This compound, with the chemical formula C₂₁H₁₆O, is a tertiary alcohol featuring a sterically hindered carbinol center and significant electronic complexity.[1][2] Its structure is characterized by two phenyl groups attached to the alcohol-bearing carbon and a third phenyl group attached to a disubstituted alkyne moiety. This arrangement of aromatic rings and the presence of a hydroxyl group and a carbon-carbon triple bond create a distinct magnetic environment for each proton, which can be effectively mapped using ¹H NMR spectroscopy. Understanding this spectrum is critical for verifying its synthesis, assessing its purity, and predicting its reactivity in further chemical transformations.[3]

Theoretical ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is dominated by signals from its aromatic protons and a characteristic signal from its hydroxyl proton. Due to the absence of a terminal alkyne proton (the alkyne is internal), no signal is expected in the typical acetylenic proton region (δ 2-3 ppm).[4][5]

The Hydroxyl Proton (-OH)

The hydroxyl proton is unique in its spectral behavior. Its chemical shift is highly variable and typically appears in a broad range of δ 2-5 ppm in a non-polar solvent like chloroform-d (CDCl₃).[6][7] This variability and signal broadness are direct consequences of:

-

Hydrogen Bonding: Intermolecular hydrogen bonding causes significant deshielding, shifting the proton signal downfield. The extent of this bonding is dependent on the sample's concentration and temperature.

-

Proton Exchange: Rapid chemical exchange with trace amounts of water or other acidic protons in the solvent can lead to signal broadening. In very pure, dry samples, coupling to adjacent protons may sometimes be observed, but more often, the signal appears as a broad singlet.[8]

The definitive identification of the hydroxyl proton is achieved through a D₂O shake experiment. Upon adding a drop of deuterium oxide to the NMR tube and shaking, the hydroxyl proton (-OH) is exchanged for a deuterium atom (-OD). Since deuterium is not observed in ¹H NMR, the original -OH peak will disappear from the spectrum, providing unequivocal confirmation of its assignment.[9]

The Aromatic Protons (Ar-H)

The molecule contains three distinct phenyl rings, totaling 15 aromatic protons. These protons resonate in the downfield region of the spectrum, typically between δ 7.0 and 7.8 ppm.[4] The electronic environment of these rings is not identical, leading to a complex and overlapping multiplet.

-

Geminal Phenyl Groups (C(OH)(C₆H₅)₂): The two phenyl rings attached to the carbinol carbon are in a similar environment. Their protons (10H total) will be influenced by the electron-withdrawing inductive effect of the adjacent hydroxyl group and the anisotropic effect of the nearby alkyne.

-

Alkynyl Phenyl Group (-C≡C-C₆H₅): The phenyl ring attached to the alkyne (5H total) experiences a different electronic environment. The magnetic anisotropy of the triple bond creates a shielding cone along its axis.[5][10] This, combined with the electronic effects of the rest of the molecule, will cause its protons to have slightly different chemical shifts compared to the other two rings.

Due to the complex spin-spin coupling between ortho, meta, and para protons within each ring and the overlapping signals from the three distinct rings, the aromatic region will appear as a complex, unresolved multiplet. High-field NMR (500 MHz or greater) may be required to begin resolving individual signals. The total integration of this region, however, will reliably correspond to 15 protons.

Experimental Protocol for Spectrum Acquisition

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Sample Preparation

-

Analyte: Weigh approximately 10-20 mg of this compound. The compound should be dry and pure for optimal results.

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it effectively solubilizes the compound and has a minimal residual solvent peak (δ 7.26 ppm) that serves as a convenient internal reference.[11] For studies focusing on hydroxyl proton coupling, DMSO-d₆ can be used, as it slows down proton exchange and can reveal sharper -OH signals.[12]

-

Internal Standard: CDCl₃ typically contains a small amount of non-deuterated CHCl₃ (δ 7.26 ppm) which is often used for calibration. Alternatively, a small amount of tetramethylsilane (TMS) can be added as the internal standard (δ 0.00 ppm).

-

Dissolution: Combine the analyte and solvent in a clean, dry NMR tube. Cap the tube and gently agitate or vortex until the solid is completely dissolved.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A Fourier Transform NMR spectrometer with a field strength of at least 300 MHz is recommended.

-

Shimming: Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and high resolution.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually to ensure all peaks are in pure absorption mode.

-

Calibrate the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm or the TMS peak to δ 0.00 ppm.

-

Integrate all signals. Set the integration of the complex aromatic multiplet to 15.00 to determine the relative integration of the hydroxyl proton.

-

Validation: The D₂O Shake

-

After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

-

Add one drop of deuterium oxide (D₂O) to the tube.

-

Cap the tube and shake vigorously for 20-30 seconds to ensure mixing.

-

Re-acquire the ¹H NMR spectrum using the same parameters.

-

Confirm the disappearance of the hydroxyl proton signal.

Data Summary and Visualization

The expected ¹H NMR data for this compound is summarized below.

| Assigned Proton | Chemical Shift (δ) Range (ppm) | Multiplicity | Integration | Rationale |

| Hydroxyl (-OH) | ~2.0 - 5.0 | Broad Singlet (br s) | 1H | Concentration and solvent-dependent due to H-bonding; exchangeable proton. |

| Aromatic (Ar-H) | ~7.0 - 7.8 | Multiplet (m) | 15H | Overlapping signals from three phenyl rings in different electronic environments. |

Diagrams for Conceptual Understanding

Caption: Molecular structure and key ¹H NMR assignments for this compound.

Caption: Self-validating workflow for ¹H NMR analysis of this compound.

References

-

California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

-

PubChem - National Institutes of Health. 1,1,3-Triphenyl-2-propyn-1-ol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

-

Michigan State University Chemistry Department. Proton NMR Table. Retrieved from [Link]

-

Abraham, R. J., & Reid, M. Proton Chemical Shifts in NMR. Part 16, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Modgraph. Retrieved from [Link]

-

Royal Society of Chemistry. Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Retrieved from [Link]

-

Reddit r/Chempros. (2023, March 16). Hydroxyl Groups in NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information for - Connecting Molecule Oxidation to Single Crystal Structural and Charge Transport Properties in Rubrene Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. Retrieved from [Link]

-

OpenOChem Learn. Alcohols. Retrieved from [Link]

Sources

- 1. 1,1,3-Triphenyl-2-propyn-1-ol | C21H16O | CID 137058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,3-三苯基-2-丙炔醇 | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 1522-13-0 [chemicalbook.com]

- 4. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Alcohols | OpenOChem Learn [learn.openochem.org]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. rsc.org [rsc.org]

- 12. Proton NMR Table [www2.chemistry.msu.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1,1,3-Triphenylpropargyl Alcohol

Abstract

This technical guide provides a comprehensive analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. In the absence of a publicly available experimental spectrum, this document synthesizes foundational NMR principles, data from analogous structures, and computational prediction methodologies to offer a detailed theoretical spectrum. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, materials science, and drug development by providing a framework for the structural elucidation and characterization of this and related complex organic molecules. We will delve into the theoretical underpinnings of 13C NMR spectroscopy, provide detailed predictions for each carbon environment in the target molecule, outline a robust experimental protocol for spectral acquisition, and discuss the factors influencing the chemical shifts.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound is a fascinating organic molecule characterized by a unique combination of structural motifs: a tertiary alcohol, a disubstituted alkyne, and three phenyl rings.[1] This intricate architecture makes it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry and materials science. The propargyl alcohol moiety is a key functional group in numerous natural products and synthetic compounds with diverse biological activities. Furthermore, the presence of multiple phenyl groups imparts significant steric and electronic effects, influencing the molecule's reactivity and physicochemical properties.

Accurate structural characterization is paramount in harnessing the potential of this compound. Among the suite of analytical techniques available, 13C NMR spectroscopy stands out as a powerful, non-destructive tool for providing a detailed carbon fingerprint of a molecule.[2] Each unique carbon atom in a molecule resonates at a characteristic frequency in a 13C NMR spectrum, offering profound insights into its electronic environment, hybridization state, and connectivity.[2][3] This guide will provide a detailed theoretical exploration of the 13C NMR spectrum of this compound, empowering researchers to confidently identify and characterize this compound.

Theoretical Framework: Factors Governing 13C NMR Chemical Shifts

The chemical shift (δ) of a 13C nucleus is primarily influenced by the local electron density around it. Several key factors contribute to this electronic environment and, consequently, the observed chemical shift.[2][3]

-

Hybridization: The hybridization state of a carbon atom has a profound impact on its chemical shift. Generally, sp-hybridized carbons (alkynes) resonate in the range of 70-90 ppm, sp3-hybridized carbons (alkanes) appear at 0-50 ppm, and sp2-hybridized carbons (alkenes and aromatics) are found further downfield between 100-160 ppm.[3][4]

-

Inductive Effects: Electronegative atoms, such as the oxygen in the hydroxyl group, withdraw electron density from adjacent carbon atoms. This "deshielding" effect causes the carbon nucleus to experience a stronger magnetic field, resulting in a downfield shift (higher ppm value).[3][5]

-

Anisotropic Effects: The π-electron systems of the phenyl rings and the alkyne bond generate their own magnetic fields upon application of an external magnetic field. This anisotropy can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the π-system.[3]

-

Resonance Effects: Electron-donating or -withdrawing groups on the phenyl rings can influence the electron density at the ortho, meta, and para positions through resonance, leading to distinct chemical shifts for these carbons.[6]

Predicted 13C NMR Chemical Shifts for this compound

Based on the principles outlined above and data from analogous compounds, we can predict the approximate chemical shifts for each carbon atom in this compound. The structure and numbering scheme are presented below.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

| Carbon Atom(s) | Hybridization | Influencing Factors | Predicted Chemical Shift (δ, ppm) |

| C1 | sp3 | Attached to two phenyl groups, an alkyne, and a hydroxyl group. Strong deshielding from the oxygen atom. | 60-80[4] |

| C2 | sp | Part of the alkyne triple bond, adjacent to the tertiary alcohol center. | 80-95 |

| C3 | sp | Part of the alkyne triple bond, attached to a phenyl group. | 80-95 |

| C4, C10 (ipso) | sp2 | Quaternary carbons of the phenyl rings directly attached to C1. | 140-150 |

| C16 (ipso) | sp2 | Quaternary carbon of the phenyl ring attached to the alkyne. | 120-130 |

| C5, C9, C11, C15 (ortho) | sp2 | Aromatic carbons ortho to the point of attachment. | 125-130 |

| C6, C8, C12, C14 (meta) | sp2 | Aromatic carbons meta to the point of attachment. | 128-130 |

| C7, C13 (para) | sp2 | Aromatic carbons para to the point of attachment. | 127-129 |

| C17, C21 (ortho) | sp2 | Aromatic carbons ortho to the point of attachment. | 125-130 |

| C18, C20 (meta) | sp2 | Aromatic carbons meta to the point of attachment. | 128-130 |

| C19 (para) | sp2 | Aromatic carbon para to the point of attachment. | 127-129 |

Note: The chemical shifts of the aromatic carbons can be very close, potentially leading to overlapping signals. Two-dimensional NMR techniques, such as HSQC and HMBC, would be invaluable for unambiguous assignment.

Experimental Protocol for 13C NMR Spectrum Acquisition

This section outlines a standard operating procedure for acquiring a high-quality 13C NMR spectrum of this compound.

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl3) is a common first choice. Other potential solvents include acetone-d6 or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can slightly influence the chemical shifts.[7]

-

Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.

4.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for the aromatic region.

-

Experiment: A standard proton-decoupled 13C NMR experiment should be performed. This involves broadband decoupling of protons to simplify the spectrum, resulting in a single peak for each unique carbon atom.[2]

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, although quantitative 13C NMR is not the primary goal here.

-

Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of 0-220 ppm is standard for 13C NMR and will encompass all expected signals.

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm or the solvent peak (e.g., CDCl3 at 77.16 ppm).

Experimental Workflow

Caption: A streamlined workflow for the acquisition and processing of a 13C NMR spectrum.

Advanced Spectroscopic Techniques for Unambiguous Assignment

For a molecule with several similar carbon environments, such as the multiple phenyl groups in this compound, one-dimensional 13C NMR may not be sufficient for complete and unambiguous signal assignment. In such cases, two-dimensional (2D) NMR experiments are indispensable.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, and DEPT-135) can distinguish between CH, CH2, and CH3 groups, and quaternary carbons.[8] A DEPT-90 spectrum will only show CH signals, while a DEPT-135 will show positive signals for CH and CH3 groups and negative signals for CH2 groups. This would be particularly useful for differentiating the protonated aromatic carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons, providing a powerful tool for assigning protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away. This is invaluable for assigning quaternary carbons by observing their correlations to nearby protons.

Computational Prediction of 13C NMR Chemical Shifts

In modern chemical research, computational methods are increasingly used to predict NMR spectra with a high degree of accuracy.[9][10] Density Functional Theory (DFT) calculations, for instance, can provide theoretical chemical shifts that can be correlated with experimental data to confirm structural assignments.[9][11] Machine learning algorithms trained on large spectral databases are also emerging as rapid and accurate prediction tools.[12] For this compound, a computational approach would be an excellent complementary method to the predictive analysis based on empirical data.

Conclusion

References

- The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Aston University.

- Analysis of 13C NMR Spectra of Some Phenyl Acet

- Explain about chemical shift and factors affecting chemical shift in 13C NMR spectroscopy. Filo.

- Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals.

- 13C NMR Chemical Shifts.

- 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.

- Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents.

- Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data.

- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

- Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific.

- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.

- interpreting C-13 NMR spectra. Chemguide.

- This compound, 97%. Fisher Scientific.

- Introduction to 13C-NMR and DEPT – Identific

- 13C-NMR. University of Puget Sound.

- The calculated and experimental 13C and 1H NMR isotropic chemical...

- NMR Chemical Shifts of Impurities. Sigma-Aldrich.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

Sources

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Explain about chemical shift and factors affecting chemical shift in 13C .. [askfilo.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. magritek.com [magritek.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

An In-Depth Technical Guide to the FT-IR Analysis of 1,1,3-Triphenylpropargyl Alcohol

Abstract: This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1,1,3-Triphenylpropargyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document details the foundational principles, experimental design, and in-depth spectral interpretation necessary for the unambiguous characterization of this complex tertiary alcohol. The guide emphasizes the causality behind methodological choices, ensuring robust and reproducible results. Key sections include a predictive analysis of vibrational modes, a validated, step-by-step protocol for solid-state sample preparation, and a thorough interpretation of the resulting FT-IR spectrum.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] The method is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in an excited vibrational state.[2] An FT-IR spectrometer measures this absorption, producing a unique spectral fingerprint that reveals the functional groups present within the molecule.

For a multifunctional compound such as this compound, FT-IR provides a rapid, non-destructive method to confirm the presence of its defining chemical motifs: the tertiary hydroxyl group, the internal alkyne, and the multiple phenyl rings. This guide will walk the user through the process of obtaining and interpreting a high-quality FT-IR spectrum of this compound.

Molecular Structure and Predicted Vibrational Modes

A successful FT-IR analysis begins with a theoretical understanding of the target molecule's structure and the expected vibrational frequencies of its constituent functional groups. The structure of this compound (C₂₁H₁₆O) contains several key features that will dominate its infrared spectrum.[3][4]

Caption: Molecular structure of this compound.

Based on this structure, we can predict the following characteristic absorption bands:

-

Hydroxyl (-OH) Vibrations: As a tertiary alcohol, the most prominent feature will be the O-H stretching band. Due to intermolecular hydrogen bonding in the solid state, this absorption is expected to be strong and broad, typically appearing in the 3550–3200 cm⁻¹ region.[5][6] Additionally, a strong C-O stretching vibration is characteristic of tertiary alcohols and is expected in the 1210–1100 cm⁻¹ range.[7][8]

-

Alkyne (C≡C) Vibration: this compound contains an internal alkyne. The C≡C stretching vibration for such alkynes appears in the 2260–2100 cm⁻¹ region.[9] However, the intensity of this peak is highly dependent on the symmetry of the molecule; for nearly symmetrical internal alkynes, the change in dipole moment during the vibration is small, resulting in a weak or sometimes absent peak.[10][11][12] Given the bulky triphenyl substitution, a weak but observable peak is anticipated.

-

Aromatic (Phenyl) Vibrations: The three phenyl groups give rise to several characteristic absorptions:

-

Aromatic C-H Stretch: These appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range.[13][14] Their presence is a clear indicator of unsaturation.

-

Aromatic C=C Stretch: In-ring carbon-carbon double bond stretches produce a series of medium to sharp bands in the 1600–1450 cm⁻¹ region.[15][16] Often, two distinct bands are visible around 1600 cm⁻¹ and 1500 cm⁻¹.[17]

-

C-H Out-of-Plane Bending: Strong absorptions in the 900–675 cm⁻¹ region arise from the out-of-plane ("oop") bending of aromatic C-H bonds.[13][18] The exact positions of these bands can be diagnostic of the substitution pattern on the aromatic ring.[16][19]

-

Experimental Protocol: Solid Sample Analysis via KBr Pellet Method

Since this compound is a solid at room temperature (melting point 80-82 °C), a solid sampling technique is required.[3][20] The Potassium Bromide (KBr) pellet method is a robust and widely used technique that minimizes light scattering and produces high-quality spectra.[21][22] The causality for this choice rests on the fact that KBr is transparent to infrared radiation in the mid-IR range (4000-400 cm⁻¹) and, under pressure, forms a transparent disc that serves as an ideal matrix for the sample.[23][24]

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology:

-

Material Preparation:

-

Dry spectroscopy-grade KBr powder in an oven at ~110°C for at least 2-4 hours to remove adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum.[23][25] Store the dried KBr in a desiccator until use.

-

Thoroughly clean an agate mortar and pestle, as well as the pellet die set, with a suitable solvent (e.g., acetone) and ensure they are completely dry.[22] Gentle warming can aid in removing residual moisture.[23]

-

-

Sample Grinding and Mixing:

-

Weigh approximately 1-2 mg of this compound and 150-200 mg of the dried KBr.[25] The optimal sample-to-KBr ratio is typically between 0.5% and 1.0%.

-

Place the sample in the agate mortar and grind it to a very fine powder. This is a critical step; particle sizes larger than the IR wavelength (~2.5-25 µm) will cause significant light scattering, leading to a sloping baseline and distorted peaks.[26][27]

-

Add the KBr to the mortar and mix gently but thoroughly with the ground sample until the mixture is homogeneous.[23]

-

-

Pellet Formation:

-

Transfer the powder mixture into the sleeve of the pellet die.

-

Place the die into a hydraulic press and apply pressure gradually up to 8-10 metric tons.[23] Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and encapsulate the sample particles, forming a solid, transparent, or translucent pellet.

-

Carefully release the pressure and extract the pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum first. This measures the absorbance of atmospheric water and CO₂, as well as any absorbance from the KBr matrix itself, and is automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

-

Spectral Interpretation and Data Validation

The resulting FT-IR spectrum should be analyzed by identifying the key absorption bands and assigning them to the corresponding functional group vibrations.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Functional Group |

| 3550–3200 | O-H Stretch (H-bonded) | Strong, Broad | Tertiary Alcohol |

| 3100–3000 | =C-H Stretch | Medium to Weak | Aromatic (Phenyl) |

| 2260–2100 | -C≡C- Stretch | Weak to Very Weak | Internal Alkyne |

| 1600–1585 & 1500-1400 | C=C Stretch (in-ring) | Medium, Sharp | Aromatic (Phenyl) |

| 1210–1100 | C-O Stretch | Strong | Tertiary Alcohol |

| 900–675 | =C-H Out-of-Plane Bend | Strong | Aromatic (Phenyl) |

Analysis of a Representative Spectrum:

-

Region > 3000 cm⁻¹: The spectrum will be dominated by a very broad and intense absorption centered around 3400 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the tertiary alcohol.[5][28] Superimposed on the shoulder of this peak, or appearing as sharp, weaker bands just above 3000 cm⁻¹, will be the aromatic C-H stretches.[13]

-

2300–2000 cm⁻¹ Region: Look for a weak, sharp peak around 2200 cm⁻¹. This is the C≡C stretch.[9][10] Its low intensity is expected due to the internal, relatively non-polar nature of the triple bond.[12] A sharp absorption around 2350 cm⁻¹ may be present due to atmospheric CO₂ if the instrument was not perfectly purged.[29]

-

Fingerprint Region (< 1500 cm⁻¹): This region is complex but highly informative. A strong, prominent band between 1210 and 1100 cm⁻¹ should be assigned to the C-O stretch of the tertiary alcohol.[7][8] Multiple sharp bands between 1600 and 1450 cm⁻¹ confirm the presence of the aromatic rings.[15] Finally, strong absorptions between 900 and 675 cm⁻¹ from the aromatic C-H out-of-plane bending will be clearly visible and confirm the extensive aromaticity of the molecule.[17][30]

Data Validation and Troubleshooting:

-

Cloudy Pellet: If the final pellet is opaque or cloudy, it indicates either insufficient grinding or excessive pressure. This will cause a sloping baseline and poor peak definition due to light scattering. The remedy is to reprepare the pellet with more thorough grinding.[24]

-

Water Contamination: The presence of unusually broad absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹ may indicate water contamination in the KBr or from the atmosphere.[23][31] This can obscure the actual O-H stretch and other nearby peaks. Ensuring all materials are scrupulously dry is the primary preventative measure.[25]

-

Incorrect Concentration: If peaks are "flat-topped" (total absorbance), the sample concentration in the pellet is too high. If peaks are barely distinguishable from the noise, the concentration is too low. The sample-to-KBr ratio must be adjusted accordingly.[32]

Conclusion

The FT-IR analysis of this compound provides a definitive spectral fingerprint for its structural confirmation. By understanding the expected vibrational modes of the tertiary alcohol, internal alkyne, and phenyl functional groups, a detailed and accurate interpretation of the spectrum is achievable. The KBr pellet method, when executed with meticulous attention to detail—particularly regarding the exclusion of moisture and the achievement of fine particle size—yields a high-quality spectrum suitable for unambiguous identification. This guide provides the necessary theoretical foundation and practical protocols to empower researchers to confidently apply FT-IR spectroscopy for the characterization of this and structurally related compounds.

References

-

Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific & Advanced Research. [Link]

-

Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

-

Kintek Solution. (n.d.). What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy. [Link]

-

Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. [Link]

-

Wikipedia contributors. (n.d.). Nujol. Wikipedia. [Link]

-

Abo, H. (n.d.). KBr Pellet Method. Shimadzu. [Link]

-

LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

Chemistry Steps. (n.d.). Infrared spectra of aromatic rings. [Link]

-

LibreTexts. (2023). Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]

-

International Crystal Laboratories. (n.d.). Fluorolube® & Nujol® for Sample Preparation. [Link]

-

Stenutz. (n.d.). 1,1,3-tri(phenyl)prop-2-yn-1-ol. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

-

TMP Chem. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. [Link]

-

Millikin University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

-

Unknown source. (n.d.). The features of IR spectrum. [Link]

-

ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. [Link]

-

LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

-

University of California, Los Angeles. (n.d.). Table of IR Absorptions. [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Química Orgánica. [Link]

-

Patsnap. (2025). FTIR Moisture Interference: Mitigating Water Vapor Peaks. Patsnap Eureka. [Link]

-

University of California, San Diego. (n.d.). Sample preparation for FT-IR. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. [Link]

-

Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

-

Drawell. (n.d.). Common Problems and Precautions in the Operation of FTIR Spectrophotometer. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1,3-Triphenyl-2-propyn-1-ol. PubChem. [Link]

-

LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. [Link]

-

Shimadzu. (n.d.). ANALYSIS OF TAP WATER CONTAMINANTS BY FTIR AND EDX SPECTROSCOPY. [Link]

-

University of California, Irvine. (n.d.). Infrared Spectroscopy Lecture Notes. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alcohols. [Link]

-